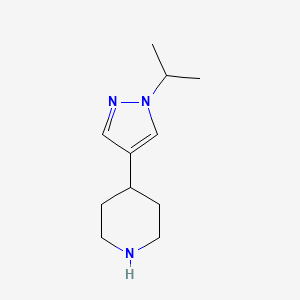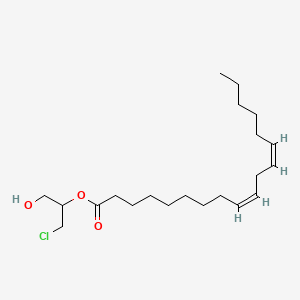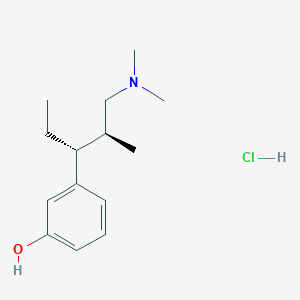
(1R,2S)-Tapentadol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-Tapentadol Hydrochloride is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms. The compound is known for its dual mechanism of action, which includes both mu-opioid receptor agonism and norepinephrine reuptake inhibition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Tapentadol Hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the reduction of a nitro compound to an amine, followed by a series of reactions to introduce the necessary functional groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(1R,2S)-Tapentadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
科学研究应用
Chemistry
In chemistry, (1R,2S)-Tapentadol Hydrochloride is studied for its unique chiral properties and its ability to undergo various chemical transformations. Researchers explore its reactivity and potential for creating new derivatives with enhanced properties.
Biology
In biological research, the compound is used to study pain mechanisms and the role of opioid receptors. It serves as a model compound for understanding the interactions between synthetic opioids and biological systems.
Medicine
Medically, this compound is used as an analgesic for managing pain. Its dual mechanism of action makes it effective for treating both acute and chronic pain conditions. Clinical studies focus on its efficacy, safety, and potential side effects.
Industry
In the pharmaceutical industry, this compound is manufactured and formulated into various dosage forms, including tablets and extended-release formulations. Research in this area aims to improve drug delivery and patient compliance.
作用机制
(1R,2S)-Tapentadol Hydrochloride exerts its effects through two primary mechanisms:
Mu-Opioid Receptor Agonism: The compound binds to and activates mu-opioid receptors, leading to analgesic effects by inhibiting pain signals in the central nervous system.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, increasing its levels in the synaptic cleft and enhancing pain relief through modulation of descending pain pathways.
相似化合物的比较
Similar Compounds
Morphine: A natural opioid with strong analgesic properties but a different mechanism of action.
Tramadol: Another synthetic opioid with dual action but differing in its chemical structure and pharmacokinetics.
Oxycodone: A semi-synthetic opioid with a similar mechanism but higher potency and risk of addiction.
Uniqueness
(1R,2S)-Tapentadol Hydrochloride is unique due to its dual mechanism of action, which provides effective pain relief with potentially fewer side effects compared to other opioids. Its chiral nature also allows for specific interactions with biological targets, enhancing its therapeutic profile.
属性
分子式 |
C14H24ClNO |
|---|---|
分子量 |
257.80 g/mol |
IUPAC 名称 |
3-[(2S,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m1./s1 |
InChI 键 |
ZELFLGGRLLOERW-GBWFEORMSA-N |
手性 SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C.Cl |
规范 SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



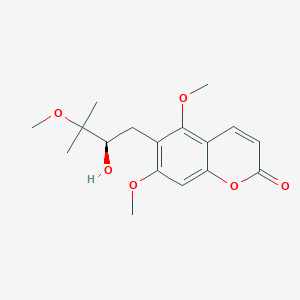
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
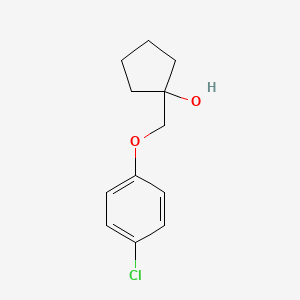
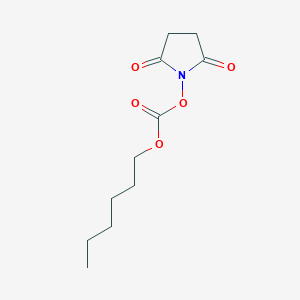

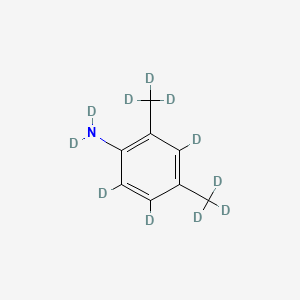
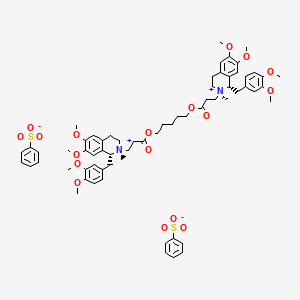
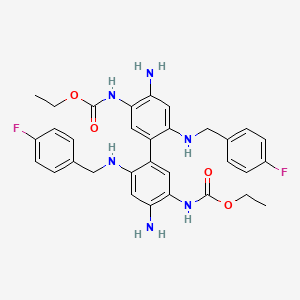
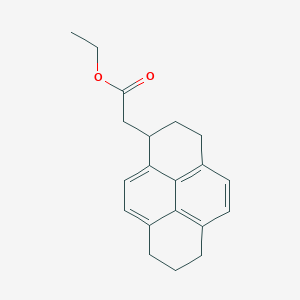
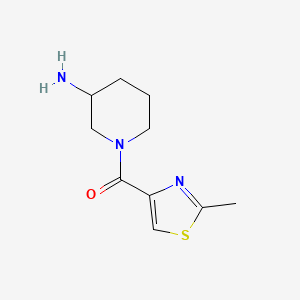
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
